2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Pyrazole Ring: This step involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Substitution Reactions: Chlorination and methoxylation are performed to introduce the chloro and methoxy groups.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the pyrimidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
2-[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional groups.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 2-[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE include other pyrazole and pyrimidine derivatives. These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of 2-[4-CHLORO-3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE lies in its combination of chloro, methoxy, and trifluoromethyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C28H22ClF3N4O4S |
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Molecular Weight |
603.0 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)pyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C28H22ClF3N4O4S/c1-37-18-9-7-15(12-20(18)39-3)25-24(29)26(16-8-10-19(38-2)21(13-16)40-4)36(35-25)27-33-17(22-6-5-11-41-22)14-23(34-27)28(30,31)32/h5-14H,1-4H3 |
InChI Key |
VVVGGLBTJBEXAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)C5=CC(=C(C=C5)OC)OC)Cl)OC |
Origin of Product |
United States |
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